molecular formula C10H11N3O2 B1286133 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione CAS No. 873967-42-1

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B1286133
CAS No.: 873967-42-1
M. Wt: 205.21 g/mol
InChI Key: NSFBHUKKNHLIMN-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is known for its unique structure, which includes an amino group and two methyl groups attached to a dihydrophthalazine ring. It is often used in various scientific research applications due to its interesting chemical properties.

Mechanism of Action

Target of Action

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as Luminol, primarily targets oxidizing agents . These agents include hydrogen peroxide and hypochlorite, which play crucial roles in various biochemical processes, including immune responses and cellular signaling .

Mode of Action

Luminol interacts with its targets through a chemiluminescent reaction . When Luminol is oxidized by an oxidizing agent in the presence of a catalyst (often a metal ion like iron or copper), it produces an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . This light emission is the basis for its use in forensic science to detect blood traces, as the iron in hemoglobin acts as a catalyst.

Biochemical Pathways

The primary biochemical pathway affected by Luminol is the oxidative pathway . The oxidation of Luminol leads to the formation of 3-aminophthalate, which is responsible for the emission of blue light. This pathway is crucial in various diagnostic and analytical applications, where the presence of specific oxidizing agents needs to be detected .

Pharmacokinetics

The pharmacokinetics of Luminol involve its absorption, distribution, metabolism, and excretion (ADME) properties. Luminol is typically administered topically or in solution form for analytical purposes. It is rapidly absorbed and distributed to the target site. The compound is metabolized primarily in the liver and excreted through the kidneys. Its bioavailability is influenced by the presence of catalysts and the pH of the environment .

Result of Action

At the molecular level, the action of Luminol results in the emission of light . This chemiluminescent reaction is highly sensitive and can detect minute quantities of oxidizing agents. At the cellular level, this reaction can be used to monitor oxidative stress and other related cellular processes .

Action Environment

The efficacy and stability of Luminol are influenced by several environmental factors, including pH, temperature, and the presence of catalysts . Optimal chemiluminescence occurs in a slightly alkaline environment (pH 8-10). Higher temperatures can increase the reaction rate but may also lead to the degradation of Luminol. The presence of metal ions like iron and copper significantly enhances the reaction, making it more efficient .

Biochemical Analysis

Biochemical Properties

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with peroxidase enzymes, facilitating chemiluminescent reactions. The nature of these interactions involves the oxidation of this compound by peroxidase in the presence of hydrogen peroxide, resulting in the emission of light. This property is widely utilized in various assays and diagnostic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to generate reactive oxygen species (ROS) during its chemiluminescent reaction can lead to oxidative stress, impacting cellular metabolism and signaling pathways . This oxidative stress can modulate the expression of genes involved in antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, undergoing oxidation to produce light. This reaction involves the transfer of electrons from the compound to the enzyme, resulting in the formation of an excited state intermediate that emits light upon returning to the ground state . Additionally, the generation of ROS during this process can lead to enzyme inhibition or activation, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the chemiluminescent activity of this compound can decrease over time due to degradation, impacting its efficacy in assays . Long-term exposure to the compound can also lead to sustained oxidative stress, affecting cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical assays without causing significant toxicity. At high doses, it can induce toxic effects due to excessive ROS generation, leading to oxidative damage in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired chemiluminescent response without adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with peroxidase enzymes. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of light-emitting intermediates. This process is part of the broader metabolic pathway of oxidative stress response, where the compound’s activity can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its biochemical effects. The distribution of the compound can also affect its accumulation in tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with peroxidase enzymes and other biomolecules, optimizing its chemiluminescent activity . The precise localization also ensures that the compound’s effects are confined to specific cellular regions, minimizing potential off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

5-amino-2,3-dimethylphthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFBHUKKNHLIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587933
Record name 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873967-42-1
Record name 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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